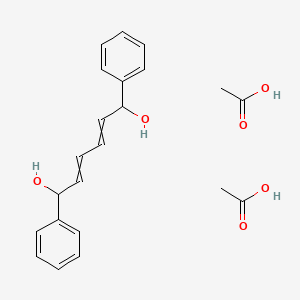
8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium is a chemical compound with a complex structure that includes an isoquinoline core
Méthodes De Préparation
The synthesis of 8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium typically involves multi-step reactions. One common synthetic route includes the cyclization of amido-nitriles under mild conditions, often catalyzed by nickel. This process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired compound . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals.
Industry: It may be used in the production of materials with specific properties, such as dyes or catalysts.
Mécanisme D'action
The mechanism of action of 8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities, indole derivatives are another class of compounds with comparable properties.
Thiazoles: These compounds have a wide range of biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it suitable for particular applications that other compounds may not fulfill as effectively.
Propriétés
Numéro CAS |
192698-95-6 |
|---|---|
Formule moléculaire |
C16H13N2O+ |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
8-imino-2-methyl-4-phenylisoquinolin-2-ium-5-one |
InChI |
InChI=1S/C16H13N2O/c1-18-9-12(11-5-3-2-4-6-11)16-13(10-18)14(17)7-8-15(16)19/h2-10,17H,1H3/q+1 |
Clé InChI |
QUROXMKPXDUFAG-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC2=C(C(=O)C=CC2=N)C(=C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


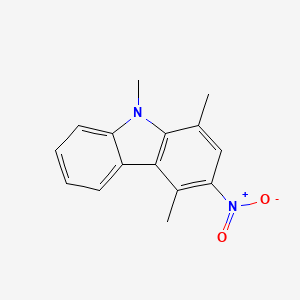

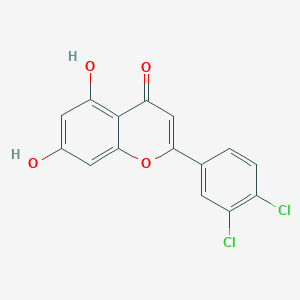
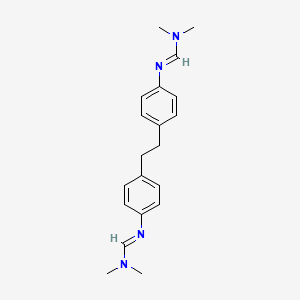
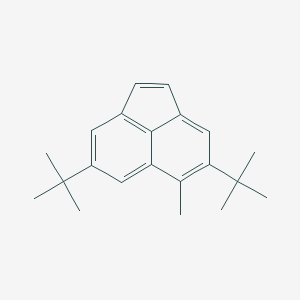

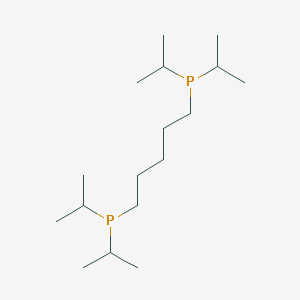
![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)
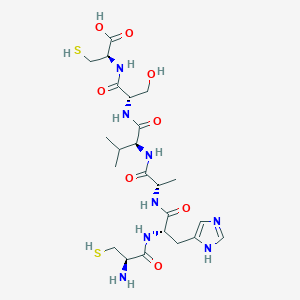
![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)
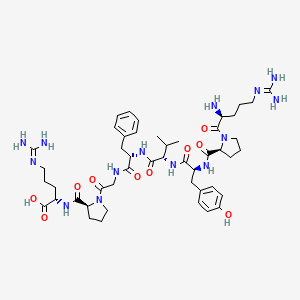
![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)
